2-Chloro-4-(trifluoromethylsulfonyl)phenol
Overview
Description
2-Chloro-4-(trifluoromethylsulfonyl)phenol is a chemical compound with the molecular formula C7H4ClF3O3S. . This compound is characterized by the presence of a chloro group, a trifluoromethylsulfonyl group, and a phenol group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethylsulfonyl)phenol typically involves the introduction of the trifluoromethylsulfonyl group onto a chlorophenol precursor. One common method is the reaction of 2-chlorophenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the trifluoromethanesulfonyl chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethylsulfonyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethylsulfonyl group can be reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloro group in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenol group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the trifluoromethylsulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation of the phenol group can produce quinones .
Scientific Research Applications
2-Chloro-4-(trifluoromethylsulfonyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique functional groups make it useful in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethylsulfonyl)phenol involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenol and chloro groups. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenol
- 4-(Trifluoromethylsulfonyl)phenol
- 2-Chloro-4-(methylsulfonyl)phenol
Uniqueness
2-Chloro-4-(trifluoromethylsulfonyl)phenol is unique due to the presence of both a chloro group and a trifluoromethylsulfonyl group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
IUPAC Name |
2-chloro-4-(trifluoromethylsulfonyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVFCEBQXLRPRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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